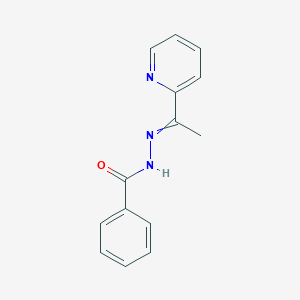
N-(1-pyridin-2-ylethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-2-ylethylideneamino)benzamide, also known as PYR-41, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate cellular processes. PYR-41 is a small molecule that can selectively inhibit the ubiquitin-activating enzyme E1, which is involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-2-ylethylideneamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress and inflammation. Inflammatory disease research has also shown that N-(1-pyridin-2-ylethylideneamino)benzamide can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Wirkmechanismus
N-(1-pyridin-2-ylethylideneamino)benzamide selectively inhibits the ubiquitin-activating enzyme E1, which is involved in the first step of the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins and plays a crucial role in regulating cellular processes. By inhibiting E1, N-(1-pyridin-2-ylethylideneamino)benzamide disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. In addition, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(1-pyridin-2-ylethylideneamino)benzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB, which is involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-pyridin-2-ylethylideneamino)benzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for E1. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(1-pyridin-2-ylethylideneamino)benzamide. One area of interest is the development of more potent and selective inhibitors of E1. Another area of interest is the investigation of the role of N-(1-pyridin-2-ylethylideneamino)benzamide in regulating other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential therapeutic applications of N-(1-pyridin-2-ylethylideneamino)benzamide in various diseases.
Eigenschaften
CAS-Nummer |
1219-42-7 |
|---|---|
Produktname |
N-(1-pyridin-2-ylethylideneamino)benzamide |
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-(1-pyridin-2-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-9-5-6-10-15-13)16-17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
CNLUCMLHJNZXRT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



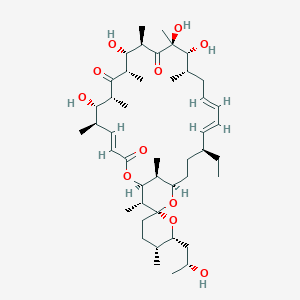


![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
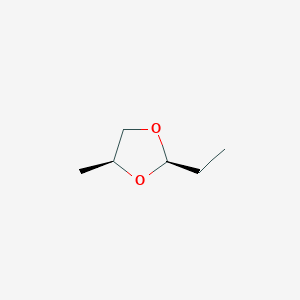

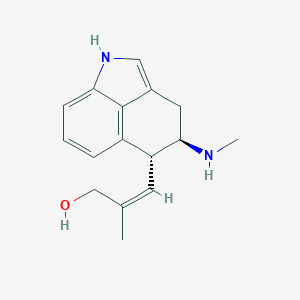
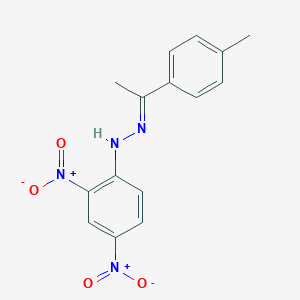
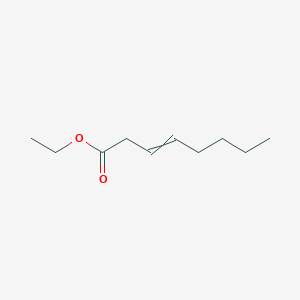
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


